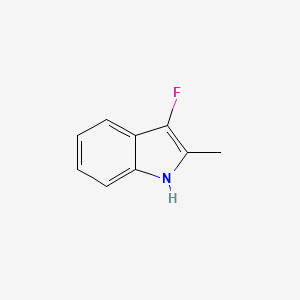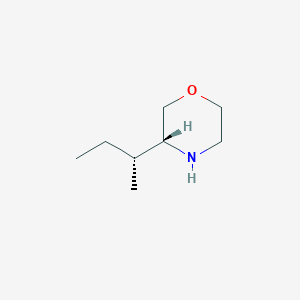![molecular formula C7H8N4 B15072360 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-3-(1,3-dioxolane) propionate, which undergoes α-alkylation, ring-closing reactions, and hydrolysis to form 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is then converted into the desired compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-efficiency catalysts and green chemistry principles to ensure sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine compounds .
Aplicaciones Científicas De Investigación
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar and also used in the synthesis of kinase inhibitors.
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another related compound with applications in medicinal chemistry.
Uniqueness
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to form strong interactions with enzyme active sites makes it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2,8H2,(H,9,10,11) |
Clave InChI |
XHZDJIJXWGKZFI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=NC=NC=C21)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
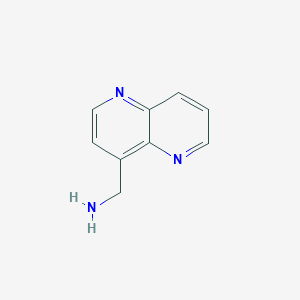
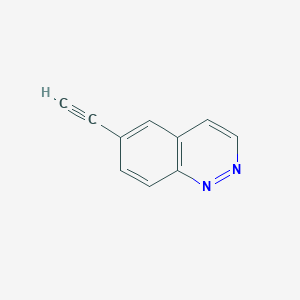

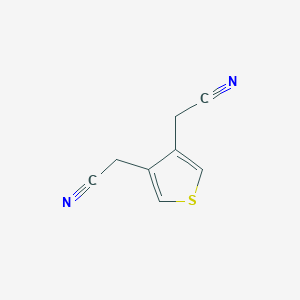
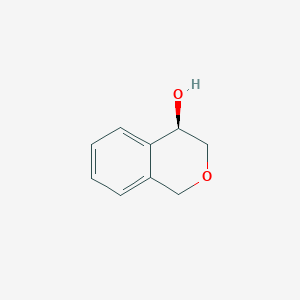

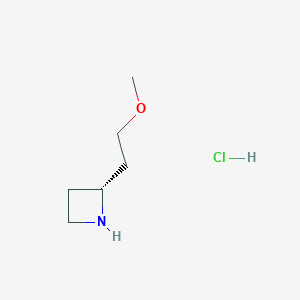
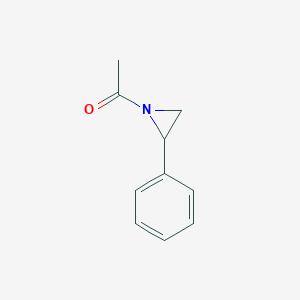
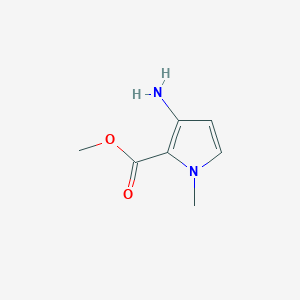
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
